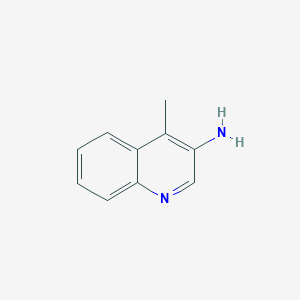

4-Methylquinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANMWNJJOSJZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402206 | |

| Record name | 4-methylquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50878-90-5 | |

| Record name | 4-methylquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylquinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Methylquinolin-3-amine from 2-Aminoacetophenone

Abstract

The quinoline scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, demonstrating a wide spectrum of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2][3] Specifically, the 3-aminoquinoline core is a key pharmacophore found in potent bioactive molecules.[2] This technical guide provides an in-depth, field-proven methodology for the synthesis of 4-Methylquinolin-3-amine, a valuable research intermediate, starting from the readily available precursor, 2-aminoacetophenone.[4] We will detail a robust two-step synthetic strategy, beginning with a modified Friedländer annulation to construct the quinoline core with a nitro group precursor, followed by a standard reduction to yield the target amine. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the causal scientific reasoning behind the strategic and methodological choices, ensuring both reproducibility and a deeper understanding of the transformation.

Strategic Overview: Retrosynthetic Analysis and Pathway Selection

The synthesis of substituted quinolines can be approached through various classical methods, including the Skraup, Combes, and Friedländer reactions.[5][6][7] For the specific transformation of 2-aminoacetophenone to this compound, the Friedländer annulation presents the most direct and versatile route for constructing the core quinoline structure.[8][9][10]

Direct amination at the C3 position of a pre-formed quinoline ring is challenging. Therefore, a more reliable and widely adopted strategy involves the introduction of a nitro group, which serves as a stable and easily reducible precursor to the desired amine. This leads to a logical two-step retrosynthetic pathway.

Retrosynthetic Pathway:

The target molecule, This compound (1) , can be disconnected at the C-N bond, revealing 4-Methyl-3-nitroquinoline (2) as the key intermediate. This nitro-substituted quinoline is an ideal precursor as the nitro group can be selectively reduced to an amine in the final step.[11] The intermediate (2) can then be retrosynthetically disconnected via the Friedländer annulation logic, breaking the C4-C4a and N1-C2 bonds. This reveals the starting materials: 2-aminoacetophenone (3) , which provides the benzene ring and the C4-methyl group, and an appropriate three-carbon component that introduces the nitro-substituted C2 and C3 atoms, such as 1-nitropropan-2-one (nitroacetone) (4) .

Caption: Retrosynthetic approach for this compound.

This strategic choice is underpinned by the reliability of the Friedländer reaction for forming polysubstituted quinolines and the high efficiency of aromatic nitro group reductions, providing a clear and feasible path to the target compound.

Step 1: Synthesis of 4-Methyl-3-nitroquinoline

This crucial first step involves the construction of the quinoline ring system via an acid-catalyzed condensation and cyclization reaction between 2-aminoacetophenone and 1-nitropropan-2-one.

Principle and Mechanism: The Friedländer Annulation

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline.[8][9] The reaction can be catalyzed by either acids or bases and proceeds through one of two primary mechanistic pathways, both culminating in a cyclization and dehydration sequence to form the aromatic quinoline ring.[9][12]

-

Aldol-First Pathway: The reaction begins with an aldol condensation between the enolizable ketone (1-nitropropan-2-one) and the ketone of 2-aminoacetophenone. The resulting adduct then dehydrates, and subsequent intramolecular Schiff base formation (cyclization) followed by a second dehydration yields the quinoline.

-

Schiff-Base-First Pathway: The amino group of 2-aminoacetophenone first condenses with the carbonyl of 1-nitropropan-2-one to form a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final product.[8]

Under acidic conditions, as proposed in the following protocol, the Schiff-base-first pathway is often favored. The acid catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine.

Caption: Simplified mechanism for the Friedländer synthesis.

Experimental Protocol: Acid-Catalyzed Annulation

This protocol utilizes p-Toluenesulfonic acid (p-TsOH) as an efficient and cost-effective catalyst for the annulation under solvent-free or high-boiling solvent conditions.[8][10]

Materials and Reagents:

-

2-Aminoacetophenone

-

1-Nitropropan-2-one (Nitroacetone)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene or Xylene

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-aminoacetophenone (1.0 eq), toluene (or xylene, approx. 5 mL per mmol of aminoketone), and p-Toluenesulfonic acid monohydrate (0.1 eq).

-

Begin stirring the mixture and heat to reflux.

-

Slowly add 1-nitropropan-2-one (1.1 eq) dropwise to the refluxing mixture over 20-30 minutes.

-

Maintain the reaction at reflux, continuously removing water via the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminoacetophenone is consumed (typically 4-6 hours).

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product, a solid, can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield pure 4-Methyl-3-nitroquinoline.

Quantitative Data and Characterization

| Reagent | Mol. Wt. ( g/mol ) | Equiv. | Moles (example) | Mass/Vol (example) |

| 2-Aminoacetophenone | 135.16 | 1.0 | 10 mmol | 1.35 g |

| 1-Nitropropan-2-one | 103.08 | 1.1 | 11 mmol | 1.13 g |

| p-TsOH·H₂O | 190.22 | 0.1 | 1 mmol | 190 mg |

| Product (Theoretical) | 188.18 | - | 10 mmol | 1.88 g |

Expected Characterization for 4-Methyl-3-nitroquinoline: [11]

-

Appearance: Pale yellow solid.

-

Melting Point: ~115-118 °C.

-

¹H NMR (CDCl₃): δ (ppm) ~9.1 (s, 1H, H-2), 8.2 (d, 1H), 7.8 (t, 1H), 7.6 (t, 1H), 7.5 (d, 1H), 2.8 (s, 3H, CH₃).

-

MS (ESI+): m/z 189.1 [M+H]⁺.

Step 2: Reduction of 4-Methyl-3-nitroquinoline to this compound

The second step is the chemical reduction of the nitro group to the primary amine. While catalytic hydrogenation is highly effective, a dissolving metal reduction using tin(II) chloride is a common, robust, and scalable laboratory method that avoids the need for specialized high-pressure equipment.

Principle and Mechanism: Nitro Group Reduction

The reduction of an aromatic nitro compound with tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic method. The Sn(II) acts as the reducing agent, donating electrons in a stepwise process that is believed to involve nitroso and hydroxylamine intermediates before reaching the final amine. Overall, three equivalents of SnCl₂ are required per nitro group. The acidic environment provides the necessary protons for the formation of water molecules from the oxygen atoms of the nitro group.

Experimental Protocol: Tin(II) Chloride Reduction

Materials and Reagents:

-

4-Methyl-3-nitroquinoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH), 10 M solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 4-Methyl-3-nitroquinoline (1.0 eq) in ethanol (approx. 10 mL per mmol).

-

Add tin(II) chloride dihydrate (3.0-4.0 eq) to the suspension.

-

Cool the flask in an ice bath and slowly add concentrated HCl (sufficient to dissolve the tin salt and maintain acidic conditions) with vigorous stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically 60-70 °C).

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Very slowly and carefully, basify the mixture by adding 10 M NaOH solution. A thick white precipitate of tin hydroxides will form. Be cautious, as this is a highly exothermic process. Adjust the pH to >10.

-

Extract the aqueous slurry with a generous amount of dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Quantitative Data and Characterization

| Reagent | Mol. Wt. ( g/mol ) | Equiv. | Moles (example) | Mass/Vol (example) |

| 4-Methyl-3-nitroquinoline | 188.18 | 1.0 | 5 mmol | 941 mg |

| SnCl₂·2H₂O | 225.63 | 3.5 | 17.5 mmol | 3.95 g |

| Product (Theoretical) | 158.20 | - | 5 mmol | 791 mg |

Expected Characterization for this compound:

-

Appearance: Off-white to light brown solid.

-

¹H NMR (CDCl₃): δ (ppm) ~8.6 (s, 1H, H-2), 7.9 (d, 1H), 7.5 (t, 1H), 7.3 (t, 1H), 7.2 (d, 1H), 3.9 (br s, 2H, NH₂), 2.6 (s, 3H, CH₃).

-

MS (ESI+): m/z 159.1 [M+H]⁺.

Overall Synthesis Workflow and Final Considerations

The successful synthesis of this compound hinges on the careful execution of the two primary stages: ring formation and functional group transformation.

Caption: Overview of the two-step synthesis workflow.

Safety Precautions

-

Reagents: Concentrated hydrochloric acid and 10 M sodium hydroxide are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all manipulations in a well-ventilated fume hood.

-

Reactions: The neutralization of the acidic tin mixture with strong base is highly exothermic and can cause splashing. Perform this step slowly and with efficient cooling in an ice bath.

-

Solvents: Toluene, ethyl acetate, and dichloromethane are flammable and volatile. Avoid open flames and ensure adequate ventilation.

Trustworthiness and Validation

The protocols described are self-validating through the use of in-process monitoring (TLC) and thorough characterization of the intermediate and final product. Confirmation of the structure and purity at each stage by spectroscopic methods (NMR, MS) is critical to ensure the integrity of the final compound and the success of the overall synthesis. Expected yields for each step typically range from 60-85%, contingent on reaction scale and purification efficiency.

Conclusion

This guide outlines a logical, efficient, and reproducible two-step synthesis of this compound from 2-aminoacetophenone. By employing a modified Friedländer annulation to form a nitro-substituted quinoline intermediate, followed by a standard dissolving metal reduction, this pathway provides reliable access to a valuable building block for research and drug discovery. The detailed protocols and mechanistic insights serve as a comprehensive resource for chemists, enabling them to confidently execute this synthesis and adapt it for the creation of diverse quinoline derivatives.

References

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. royal-chem.com [royal-chem.com]

- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. benchchem.com [benchchem.com]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. Friedlaender Synthesis [organic-chemistry.org]

- 11. 4-Methyl-3-nitroquinoline|CAS 79965-62-1 [benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Doebner-von Miller Reaction for the Synthesis of 4-Methylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2][3] Among the numerous methods developed for the synthesis of this privileged heterocycle, the Doebner-von Miller reaction stands out as a classical yet highly relevant transformation.[4][5] This reaction, a modification of the Skraup synthesis, provides a direct route to quinolines through the acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds.[6][7] Specifically, for the synthesis of 4-methylquinoline derivatives, which are themselves important precursors and bioactive molecules, the Doebner-von Miller reaction offers a robust and adaptable strategy.

This in-depth technical guide provides a comprehensive overview of the Doebner-von Miller reaction for preparing 4-methylquinoline derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively apply this reaction, troubleshoot common issues, and understand its mechanistic underpinnings. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss the impact of reaction parameters, and explore the applications of the resulting 4-methylquinoline derivatives in the pharmaceutical landscape.

The Core of the Reaction: Mechanistic Insights

The mechanism of the Doebner-von Miller reaction has been a subject of considerable discussion, with several proposed pathways.[7][8] The most widely accepted sequence for the synthesis of a 4-methylquinoline derivative from an aniline and an α,β-unsaturated carbonyl compound (such as crotonaldehyde, which can be formed in situ from acetaldehyde) involves the following key steps:[9]

-

Michael Addition: The reaction is initiated by a 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound under acidic conditions. This forms a β-anilino carbonyl intermediate.[10]

-

Cyclization: The carbonyl group of the intermediate is then protonated, rendering the carbon electrophilic. The aromatic ring of the aniline subsequently attacks this electrophilic carbon in an intramolecular electrophilic aromatic substitution, leading to the formation of a dihydroquinoline ring.[9]

-

Dehydration: The resulting hydroxyl group is protonated and eliminated as a water molecule, generating a dihydroquinolinium ion.

-

Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic 4-methylquinoline. The oxidizing agent can be another molecule of the α,β-unsaturated carbonyl compound, an external oxidant, or even air.[11]

It is important to note that a "fragmentation-recombination" mechanism has also been proposed and supported by isotopic labeling studies, suggesting a more complex pathway under certain conditions.[8][12] In this proposed mechanism, the initial adduct fragments into an imine and a saturated ketone, which then recombine to form the quinoline product.[8]

Below is a visual representation of the generally accepted mechanistic pathway.

Caption: Generalized mechanism of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 4-Methylquinoline

This section provides a detailed, self-validating protocol for the synthesis of 4-methylquinoline, a representative example of the Doebner-von Miller reaction. The causality behind each experimental choice is explained to ensure reproducibility and understanding.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Aniline | 93.13 | 10.0 g (9.8 mL) | 0.107 | Freshly distilled recommended |

| Acetaldehyde | 44.05 | 14.2 g (18.1 mL) | 0.322 | |

| Hydrochloric Acid (conc.) | 36.46 | 30 mL | - | ~37% w/w |

| Zinc Chloride (anhydrous) | 136.30 | 15.0 g | 0.110 | Acts as a Lewis acid catalyst |

| Sodium Hydroxide | 40.00 | ~30 g | - | For neutralization |

| Toluene | 92.14 | 100 mL | - | For extraction |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying |

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine aniline (10.0 g) and concentrated hydrochloric acid (30 mL). The formation of aniline hydrochloride is an exothermic reaction.

-

Rationale: The reaction is performed under acidic conditions to protonate the carbonyl group of the α,β-unsaturated aldehyde, making it more electrophilic for the initial Michael addition. The formation of the aniline salt also prevents unwanted side reactions of the free aniline.

-

-

In Situ Generation of Crotonaldehyde: Cool the flask in an ice bath. Slowly add acetaldehyde (14.2 g) from the dropping funnel to the stirred aniline hydrochloride solution over a period of 30-45 minutes. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde.[13]

-

Cyclization and Reflux: After the addition is complete, add anhydrous zinc chloride (15.0 g) to the reaction mixture. Heat the mixture to reflux for 7-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[15]

-

Rationale: Zinc chloride acts as a Lewis acid catalyst, promoting the intramolecular cyclization step.[13] Refluxing provides the necessary energy to overcome the activation barrier for the cyclization and subsequent dehydration steps.

-

-

Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic mixture by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). This step should be performed in a well-ventilated fume hood as it is highly exothermic.

-

Rationale: Neutralization is crucial to deprotonate the quinoline product, which exists as a salt in the acidic medium, making it soluble in organic solvents for extraction.[13]

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL). Combine the organic layers.

-

Rationale: Toluene is a suitable solvent for extracting the non-polar 4-methylquinoline from the aqueous layer. Multiple extractions ensure complete recovery of the product.

-

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Rationale: Removal of residual water is essential before distillation to prevent bumping and ensure accurate boiling point determination.

-

-

Purification: Purify the crude product by vacuum distillation to obtain pure 4-methylquinoline.

-

Rationale: Distillation is an effective method for purifying liquid products with different boiling points from non-volatile impurities and any remaining starting materials.

-

Caption: Experimental workflow for the synthesis of 4-methylquinoline.

Optimizing the Reaction: Key Parameters and Troubleshooting

The success of the Doebner-von Miller reaction often hinges on careful control of several parameters. Understanding their influence is key to maximizing yield and minimizing side product formation.

Catalyst Selection

Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) can catalyze the reaction.[8] The choice of acid can significantly impact the reaction rate and selectivity.[13] For instance, the use of trifluoroacetic acid (TFA) has been shown to reverse the standard regioselectivity in certain cases, favoring the 4-substituted product.[16]

Temperature and Reaction Time

The reaction typically requires heating to proceed at a reasonable rate.[13] However, excessively high temperatures can promote the formation of tar and other polymeric byproducts, leading to lower yields.[13][14] It is crucial to monitor the reaction temperature closely and optimize it for the specific substrates. Reaction time can also vary significantly and should be determined by monitoring the reaction's progress using techniques like TLC or HPLC.[13]

Common Issues and Troubleshooting

| Issue | Probable Cause(s) | Troubleshooting & Optimization Strategies |

| Low Yield or No Product | - Insufficiently acidic conditions.- Low reactivity of aniline substrate.- Inappropriate reaction temperature or time. | - Ensure the acid catalyst is of appropriate concentration and type.[13]- For anilines with electron-withdrawing groups, consider more forcing conditions (higher temperature, longer reaction time).[17]- Systematically optimize temperature and monitor reaction progress.[13] |

| Significant Tar Formation | - Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[14] | - Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[13]- Employ a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase, reducing polymerization.[6][14] |

| Formation of Dihydroquinoline Impurities | - Incomplete oxidation of the dihydroquinoline intermediate. | - Ensure an adequate amount of oxidizing agent is present or that the reaction is open to air for aerial oxidation.- If dihydroquinoline impurities are present in the final product, they can be oxidized in a separate step using an appropriate oxidizing agent (e.g., DDQ, MnO₂).[14] |

Applications in Drug Development

The 4-methylquinoline core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The Doebner-von Miller reaction provides a direct entry to this important class of molecules.

Derivatives of 4-methylquinoline have demonstrated a wide spectrum of pharmacological activities, including:

-

Antimalarial: The quinoline core is famously present in antimalarial drugs like chloroquine and quinine.[1] Modifications at the 4-position can modulate activity and overcome resistance.

-

Anticancer: Certain 4-methylquinoline derivatives have shown potent antitumor activity.[2][18]

-

Anti-inflammatory: These compounds have also been investigated as anti-inflammatory agents.[2]

-

Antimicrobial: The quinoline ring system is found in various antibacterial and antifungal agents.[3]

The versatility of the Doebner-von Miller reaction allows for the synthesis of a diverse library of 4-methylquinoline derivatives, which can then be screened for various biological activities, making it a valuable tool in the drug discovery pipeline.

Conclusion

The Doebner-von Miller reaction remains a powerful and relevant method for the synthesis of 4-methylquinoline derivatives. Its operational simplicity and the ready availability of starting materials make it an attractive choice for both academic research and industrial applications. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and effective troubleshooting are essential for achieving high yields and purity. The continued importance of the 4-methylquinoline scaffold in drug development ensures that the Doebner-von Miller reaction will continue to be a valuable tool in the arsenal of synthetic and medicinal chemists.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Doebner-Miller_reaction [chemeurope.com]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. iipseries.org [iipseries.org]

- 12. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. chemrxiv.org [chemrxiv.org]

A Senior Application Scientist's Guide to the Skraup Synthesis of Substituted Quinolines

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of a Classic Reaction

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural heart of numerous therapeutic agents, from antimalarials like quinine and chloroquine to modern anticancer and antibacterial drugs.[1][2][3] Its rigid, heterocyclic structure provides a versatile framework for interacting with biological targets.[4] Among the classical methods for its construction, the Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, remains a powerful, albeit challenging, tool for accessing this privileged structure.[5] This guide moves beyond a simple recitation of steps to provide a deep, mechanistic understanding and practical, field-tested advice for harnessing the Skraup synthesis in a modern research context.

The Core Reaction: Mechanistic Causality

The Skraup synthesis is fundamentally a one-pot reaction that constructs the quinoline ring by heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[5][6] While seemingly straightforward, the reaction is a cascade of distinct, sequential chemical events, each with a specific purpose. Understanding this sequence is critical to troubleshooting and adapting the synthesis for specific substituted targets.

The reaction is notoriously exothermic and can become violent if not properly controlled.[6][7] This vigor stems from the highly acidic and oxidative conditions required for the key transformations.

The Four Mechanistic Pillars of the Skraup Synthesis:

-

Formation of the Electrophile (Acrolein): The reaction initiates with the strong acid-catalyzed dehydration of glycerol. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, forcefully removing two water molecules to generate the highly reactive α,β-unsaturated aldehyde, acrolein.[6][8][9] This in-situ generation is a key feature, as it uses a stable, inexpensive liquid (glycerol) to produce a volatile and hazardous intermediate.

-

Conjugate Addition (Michael Addition): The aromatic amine, acting as a nucleophile, attacks the electrophilic acrolein. This is not a simple carbonyl addition, but a 1,4-conjugate (Michael) addition, where the nitrogen of the amine adds to the β-carbon of the acrolein double bond.[6][7][9] This step dictates the initial fusion of the two core components.

-

Cyclization and Dehydration: The intermediate formed from the Michael addition undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution.[8] The aldehyde's carbonyl group is protonated by the strong acid, making it a potent electrophile that is attacked by the electron-rich aromatic ring of the aniline derivative, closing the heterocyclic ring. A subsequent dehydration step rearomatizes the newly formed ring, yielding a 1,2-dihydroquinoline intermediate.[6]

-

Oxidation to Quinoline: The final and critical step is the oxidation of the 1,2-dihydroquinoline to the fully aromatic quinoline system.[6][9] This requires an oxidizing agent. Historically, nitrobenzene corresponding to the aniline used was a common choice, as it also served as a solvent and its reduction product (aniline) could be recycled into the reaction.[5][6][7] However, due to its toxicity and the reaction's vigor, other oxidants like arsenic pentoxide or milder agents are now often preferred.[5][7]

The following diagram provides a visual representation of this mechanistic pathway.

Caption: Figure 1: The Mechanistic Pathway of the Skraup Synthesis.

Field-Proven Insights: Controlling the Reaction

The primary challenge of the Skraup synthesis is managing its exothermicity.[6][7] The choice of reagents and reaction conditions is therefore not merely about yield, but about safety and reproducibility.

Key Experimental Parameters and Their Rationale:

| Parameter | Common Choices | Rationale & Expert Insight |

| Aromatic Amine | Anilines, Naphthylamines, Amino-heterocycles | The choice of amine determines the final substitution pattern on the benzene portion of the quinoline. Electron-donating groups on the aniline generally accelerate the cyclization step, while strong electron-withdrawing groups can hinder it. For meta-substituted anilines, mixtures of 5- and 7-substituted quinolines can form, presenting purification challenges.[7][10] |

| Glycerol Source | Anhydrous or "Dynamite" Glycerol | The initial dehydration of glycerol is critical. Water content can interfere with the efficiency of the sulfuric acid, leading to lower yields of acrolein. Using a glycerol source with less than 0.5% water is often recommended for optimal results.[7][11] |

| Acid Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Sulfuric acid serves multiple roles: it catalyzes the dehydration of glycerol, protonates intermediates to facilitate cyclization, and acts as a solvent. Its high concentration is essential for its dehydrating power.[6][7] |

| Oxidizing Agent | Nitrobenzene, Arsenic Pentoxide, Iodine, m-Nitrobenzenesulfonic acid | Nitrobenzene: A classic choice, but adds to the reaction's violence and toxicity.[5][7] Arsenic Pentoxide: Effective but highly toxic.[7] m-Nitrobenzenesulfonic acid: A modern alternative where the byproducts are water-soluble, simplifying workup.[12] The choice significantly impacts reaction vigor and purification strategy. |

| Moderator | Ferrous Sulfate (FeSO₄), Boric Acid | These are added to make the reaction less violent.[6][13] Ferrous sulfate is believed to moderate the reaction by creating a more controlled, steady release of energy, preventing a dangerous runaway exotherm. This is a critical self-validating control for ensuring a safe and manageable reaction. |

| Temperature | 100-130°C (initial), may self-sustain | The reaction is initiated by heating, but once it starts, the exotherm can often sustain the required temperature.[7] Careful monitoring is paramount. If the reaction becomes too vigorous, external cooling (e.g., a wet towel on the flask) may be necessary.[7] |

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems. Each step includes checks and expected observations that confirm the reaction is proceeding as intended.

Protocol 1: Classic Synthesis of Quinoline

This protocol is adapted from a well-established procedure and demonstrates the traditional approach.[13]

Materials:

-

Aniline (1.0 mole)

-

Anhydrous Glycerol (2.6 moles)

-

Nitrobenzene (0.5 mole)

-

Concentrated Sulfuric Acid (100 mL)

-

Ferrous Sulfate Heptahydrate (10 g)

-

Sodium Hydroxide solution (for neutralization)

Procedure:

-

Reaction Setup: In a 2-L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the aniline, glycerol, nitrobenzene, and ferrous sulfate. (Rationale: Combining reagents before adding the acid in a large flask ensures adequate mixing and headspace for the vigorous reaction).

-

Acid Addition: In a fume hood, with vigorous stirring and external cooling (ice bath), slowly and cautiously add the concentrated sulfuric acid in small portions. The formation of aniline sulfate is an exothermic process. (Self-Validation: The mixture will heat up. Maintain control to prevent premature initiation of the main reaction).

-

Initiation: Gently heat the mixture. The reaction is highly exothermic and will begin to boil. Once boiling starts, immediately remove the external heating source.[7] (Self-Validation: A sudden increase in temperature and vigorous boiling indicates the reaction has initiated. The color will darken significantly to a black, tarry mixture). [12][14]

-

Reaction Progression: Allow the reaction to proceed under its own heat. If it becomes too violent, cool the flask with a wet towel.[7] Once the initial vigorous phase subsides, heat the mixture to reflux for 3-4 hours to ensure completion.

-

Work-up:

-

Allow the mixture to cool to room temperature. Carefully dilute with water while cooling.

-

Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). This step is highly exothermic and requires external cooling.

-

Set up for steam distillation. Distill the mixture to remove unreacted nitrobenzene and the quinoline product. (Rationale: Steam distillation is an effective method for separating volatile organic compounds from non-volatile tars and salts).

-

-

Purification:

-

Separate the organic layer (quinoline and remaining nitrobenzene) from the steam distillate.

-

The crude quinoline can be further purified by fractional distillation or by conversion to its salt, recrystallization, and then regeneration of the free base.

-

Protocol 2: Synthesis of 8-Hydroxyquinoline (Modified Skraup)

This protocol uses an ortho-substituted aniline and a corresponding nitro compound as the oxidant, a common strategy in drug intermediate synthesis.[15]

Materials:

-

o-Aminophenol

-

Glycerol (anhydrous)

-

o-Nitrophenol

-

Concentrated Sulfuric Acid (98%)

-

Ferrous Sulfate (optional moderator)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously add concentrated sulfuric acid to glycerol with stirring and cooling in an ice bath.[15]

-

Reactant Addition: To the cooled mixture, slowly add the o-aminophenol, followed by the o-nitrophenol. (Rationale: The oxidant, o-nitrophenol, is reduced to o-aminophenol, which can then re-enter the reaction cycle, making the process more efficient). [15]

-

Heating: Heat the mixture and stir for 2-3 hours. Monitor the reaction temperature closely.

-

Work-up:

-

Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker of ice water.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.5-8.[15] This must be done with external cooling.

-

The 8-hydroxyquinoline product will precipitate as a solid.

-

-

Purification:

-

Collect the solid precipitate by filtration.

-

The crude product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol.[15]

-

The general laboratory workflow for a Skraup synthesis is summarized in the diagram below.

Caption: Figure 2: General Experimental Workflow for the Skraup Synthesis.

Scope, Limitations, and Modern Variations

While powerful, the Skraup synthesis is not without its drawbacks. The harsh conditions preclude the use of sensitive functional groups on the aniline starting material.[14] Yields can be low to moderate, and the formation of thick tar often complicates product isolation.[11][14]

-

Doebner-von Miller Reaction: A significant variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones directly, instead of generating acrolein from glycerol.[8][16] This allows for the synthesis of quinolines with substituents on the pyridine ring, greatly expanding the scope of the reaction.[14]

-

Green Chemistry Approaches: Recognizing the hazardous nature of the classic Skraup synthesis, modern research has focused on developing greener alternatives.[17] This includes the use of microwave irradiation to shorten reaction times and improve yields, sometimes in the presence of ionic liquids.[8][17] Other efforts focus on replacing hazardous oxidizing agents and strong acids with solid acid catalysts or milder reagents.[17]

Conclusion

The Skraup synthesis is a testament to the enduring power of classic organic reactions. For the drug development professional, it offers a direct and cost-effective route to the quinoline core from simple, inexpensive starting materials.[10] However, its successful application demands more than just following a recipe; it requires a deep respect for the reaction's potent nature and a thorough understanding of the mechanistic principles that govern it. By carefully selecting reagents, implementing robust safety controls, and considering modern modifications, researchers can continue to leverage this century-old reaction to build the medicinally important molecules of tomorrow.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. uop.edu.pk [uop.edu.pk]

- 7. benchchem.com [benchchem.com]

- 8. iipseries.org [iipseries.org]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]

- 13. benchchem.com [benchchem.com]

- 14. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Methylquinolin-3-amine, a quinoline derivative featuring a methyl group at the 4-position and an amino group at the 3-position, is a compound of significant interest in medicinal chemistry and organic synthesis. The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, combining an electron-donating methyl group and a nucleophilic amino group on the pyridine ring of the quinoline system, imparts unique chemical reactivity and potential for biological activity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed methodologies for their determination, and essential safety and handling information.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical transformations.

| Property | Value | Source |

| CAS Number | 50878-90-5 | [1] |

| Molecular Formula | C₁₀H₁₀N₂ | |

| Molecular Weight | 158.2 g/mol | |

| Appearance | Yellow solid | |

| Boiling Point | 324 °C at 760 mmHg | |

| Melting Point | Not experimentally determined | |

| Solubility | Moderate solubility in organic solvents.[1] General amine solubility suggests it is likely soluble in alcohols, benzene, and ether, with solubility in water decreasing with the size of the hydrophobic quinoline core.[2] | |

| pKa | Not experimentally determined |

Synthesis and Structural Elucidation

The primary synthetic route to this compound involves the reduction of a nitro precursor, 4-Methyl-3-nitroquinoline. This transformation is a cornerstone of aromatic amine synthesis, valued for its high efficiency and the ready availability of the nitroaromatic starting material.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established reduction of 4-Methyl-3-nitroquinoline.

Materials:

-

4-Methyl-3-nitroquinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

5 N Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water (deionized)

Procedure:

-

In a round-bottom flask, dissolve 4-Methyl-3-nitroquinoline (1 equivalent) in concentrated hydrochloric acid.

-

Heat the solution to 50 °C with stirring.

-

To the heated solution, add tin(II) chloride dihydrate (approximately 2.5 equivalents) portion-wise.

-

Maintain the reaction temperature at 50 °C and continue stirring overnight.

-

After the reaction is complete, allow the mixture to cool and then dilute with water.

-

Carefully adjust the pH of the solution to 9 using a 5 N aqueous sodium hydroxide solution. The mixture should be cooled during this process.

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic extracts and wash with cold water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atom environment in the molecule.

¹H NMR (400 MHz, CDCl₃):

-

δ 8.42 (s, 1H)

-

δ 7.89-7.91 (m, 1H)

-

δ 7.79-7.82 (m, 1H)

-

δ 7.44-7.38 (m, 2H)

-

δ 3.77 (br s, 2H)

-

δ 2.37 (s, 3H)

Interpretation of the ¹H NMR Spectrum:

-

The singlet at 8.42 ppm corresponds to the proton at the 2-position of the quinoline ring.

-

The multiplets between 7.38 and 7.91 ppm are attributed to the four protons of the benzo-ring of the quinoline system.

-

The broad singlet at 3.77 ppm, integrating to two protons, is characteristic of the amino (-NH₂) group.

-

The singlet at 2.37 ppm, integrating to three protons, confirms the presence of the methyl (-CH₃) group at the 4-position.

Infrared (IR) Spectroscopy

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of quinoline derivatives is characterized by absorptions arising from π-π* transitions within the aromatic system. A study on various quinoline derivatives, including amino-substituted ones, indicates that these compounds exhibit notable solvatochromic effects, meaning their absorption maxima can shift depending on the polarity of the solvent.[4]

Safety and Handling

As a quinoline derivative and an aromatic amine, this compound requires careful handling in a laboratory setting.

General Precautions: [1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Wash hands thoroughly after handling.

Storage: [1]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from strong acids, bases, and oxidizing agents.

Toxicological Information: [1]

-

No specific toxicological data for this compound is available. However, aromatic amines as a class can be toxic and should be handled with caution.

Applications in Research and Development

The structural motifs present in this compound make it a valuable building block for the synthesis of more complex molecules with potential biological activities. The amino group serves as a versatile handle for a variety of chemical modifications, including acylation, alkylation, and participation in cyclization reactions to form fused heterocyclic systems. Quinoline derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities, making this compound a compound of interest for drug discovery programs.[1]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While key experimental data for some properties remain to be determined, the information presented on its synthesis, spectroscopic characterization, and safety provides a solid basis for researchers and scientists working with this compound. Further investigation into its biological activity and the exploration of its synthetic utility are promising areas for future research.

References

Spectroscopic data (NMR, IR, MS) of 4-Methylquinolin-3-amine

An In-Depth Technical Guide to the Spectroscopic Profile of 4-Methylquinolin-3-amine

Abstract

This compound is a heterocyclic aromatic amine belonging to the quinoline family, a scaffold of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles to construct a reliable, predictive spectroscopic profile. It is designed to serve as a practical reference for researchers, aiding in the identification, characterization, and quality control of this compound.

Introduction: The Quinoline Core in Modern Science

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1][2][3] The specific substitution pattern on the quinoline ring dictates its physicochemical properties and biological activity. This compound combines an electron-donating amine group at the C3 position and a methyl group at the C4 position, creating a unique electronic and steric environment. Spectroscopic analysis is the cornerstone of confirming the successful synthesis and purity of such targeted molecules. This guide explains the "why" behind the expected spectral features, providing a deeper understanding rooted in fundamental chemical principles.

Molecular Structure

The structural integrity of the final compound is the basis for all subsequent analysis. The numbering convention for the quinoline ring is critical for unambiguous spectral assignment.

Caption: Structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis is based on the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it allows for the observation of N-H protons which may exchange in other solvents.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the multiplicity of carbon signals. A wider spectral width (~200 ppm) and a larger number of scans are required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted based on the electronic effects of the substituents. The electron-donating amino group (-NH₂) at C3 will cause a significant upfield (shielding) shift for adjacent protons, particularly H2. The methyl group (-CH₃) at C4 will have a less pronounced electronic effect but will sterically influence the surrounding protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H2 | ~8.3 - 8.5 | Singlet (s) | 1H | Located between the ring nitrogen and the C3-amine. Deshielded by the nitrogen but shielded relative to an unsubstituted H2 due to the adjacent amine. |

| H5 | ~7.9 - 8.1 | Doublet (d) | 1H | Periplasmic proton, typically the most downfield in the benzo-ring due to ring currents. |

| H8 | ~7.7 - 7.9 | Doublet (d) | 1H | Deshielded due to proximity to the heterocyclic ring. |

| H6 | ~7.5 - 7.7 | Triplet (t) | 1H | Coupled to both H5 and H7. |

| H7 | ~7.3 - 7.5 | Triplet (t) | 1H | Coupled to both H6 and H8. |

| -NH₂ | ~5.0 - 5.5 | Broad Singlet (br s) | 2H | Labile protons of the primary amine. Chemical shift is solvent and concentration-dependent. |

| -CH₃ | ~2.5 - 2.7 | Singlet (s) | 3H | Aliphatic protons on the methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the electronic influence of the substituents. The C3 and C4 carbons, being directly attached to the substituents, will show the most significant shifts compared to the parent quinoline.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~145 - 148 | Strongly influenced by the adjacent ring nitrogen. |

| C3 | ~135 - 138 | Attached to the electron-donating amine group, causing a downfield shift relative to an sp² carbon but shielded compared to C4. |

| C4 | ~140 - 143 | Attached to the methyl group and adjacent to the amine. |

| C4a | ~128 - 130 | Bridgehead carbon. |

| C5 | ~123 - 125 | Aromatic CH. |

| C6 | ~127 - 129 | Aromatic CH. |

| C7 | ~125 - 127 | Aromatic CH. |

| C8 | ~129 - 131 | Aromatic CH. |

| C8a | ~148 - 150 | Bridgehead carbon, adjacent to nitrogen. |

| -CH₃ | ~18 - 22 | Aliphatic carbon of the methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the solid sample (~1 mg) with dry potassium bromide (~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first, which is then automatically subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by the distinct vibrations of its primary amine, methyl, and aromatic quinoline functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |

| 3450 - 3350 | N-H Asymmetric Stretch | Primary Amine (-NH₂) | Medium | A primary amine will show two distinct N-H stretching bands.[4] |

| 3350 - 3250 | N-H Symmetric Stretch | Primary Amine (-NH₂) | Medium | The second of the two characteristic N-H bands for a primary amine.[4] |

| 3100 - 3000 | C-H Aromatic Stretch | Quinoline Ring | Medium-Weak | Characteristic of C-H bonds on an aromatic ring. |

| 2980 - 2850 | C-H Aliphatic Stretch | Methyl Group (-CH₃) | Medium-Weak | From the methyl group at the C4 position. |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Strong | This sharp bend can sometimes be mistaken for a carbonyl group.[5] |

| 1620 - 1450 | C=C and C=N Stretching | Quinoline Ring | Strong-Medium | Multiple bands are expected in this "fingerprint" region from the aromatic system.[2] |

| 1335 - 1250 | C-N Aromatic Stretch | Aryl-Amine | Strong | Strong absorption due to the C-N bond connecting the amine to the quinoline ring.[4] |

| 910 - 665 | N-H Wagging | Primary Amine (-NH₂) | Strong, Broad | Out-of-plane bending of the N-H bonds. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation.

Experimental Protocol: MS

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion. Electron Ionization (EI) can also be used, particularly with GC-MS, to induce fragmentation and provide structural information.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition: Acquire data in positive ion mode, as the amine group and quinoline nitrogen are readily protonated.

Predicted Mass Spectrum

The analysis will focus on the molecular ion peak and plausible fragmentation pathways.

-

Molecular Formula: C₁₀H₁₀N₂

-

Molecular Weight: 158.20 g/mol

-

Predicted Exact Mass: 158.0844 [M]⁺

Table 4: Predicted Key Ions in the ESI-MS Spectrum

| m/z | Ion Formula | Identity | Comments |

| 159.0917 | [C₁₀H₁₁N₂]⁺ | [M+H]⁺ | The protonated molecular ion, expected to be the base peak in ESI positive mode. |

| 158.0844 | [C₁₀H₁₀N₂]⁺˙ | [M]⁺˙ | The molecular ion, would be the primary peak in an EI spectrum. |

Fragmentation Pathway

Under higher energy conditions (like EI), the molecular ion will fragment in predictable ways. Understanding this pathway is key to confirming the structure.

Caption: Plausible EI fragmentation pathway for this compound.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By integrating foundational principles of NMR, IR, and MS with data from structurally related compounds, we have constructed a comprehensive spectral profile. The tabulated data, experimental protocols, and mechanistic diagrams serve as a robust, self-validating reference for scientists engaged in the synthesis, purification, and analysis of this and similar quinoline derivatives. This predictive approach is an invaluable tool in modern chemical research, enabling scientists to anticipate and interpret data with confidence, thereby accelerating the pace of discovery and development.

References

- 1. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Quinoline Derivatives

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring.[1][2] This "privileged scaffold" is not merely a chemical curiosity; it is a foundational motif in a vast array of natural products (like the antimalarial quinine) and synthetic molecules, granting them significant and diverse pharmacological properties.[2][3][4] The structural rigidity, aromaticity, and the presence of a nitrogen atom make the quinoline nucleus an exceptional platform for molecular design, allowing for substitutions at various positions to modulate lipophilicity, electronic properties, and steric interactions. This versatility has enabled the development of quinoline-based drugs for a wide spectrum of diseases, from infectious diseases to cancer.[2][5][6]

This guide, intended for researchers and drug development professionals, provides a technical exploration of the primary biological activities of quinoline derivatives. We will delve into the core mechanisms of action, present validated experimental protocols for their evaluation, and visualize the complex biological and experimental pathways involved.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a formidable class of anticancer agents, demonstrating efficacy against numerous cancer types by targeting various hallmarks of cancer.[7][8] Their mechanisms are multifaceted, ranging from direct DNA interaction to the inhibition of critical signaling pathways that govern cell proliferation, survival, and metastasis.[8][9]

Core Mechanisms of Anticancer Action

The antitumor effects of quinoline-based compounds are often attributed to their ability to interfere with fundamental cellular processes. Key mechanisms include:

-

Inhibition of Tyrosine Kinases: Many receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and c-Met are overexpressed in tumors and drive cancer progression. Quinoline derivatives have been successfully designed as potent inhibitors of these kinases, blocking downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[10][11][12] Several FDA-approved cancer drugs, including Bosutinib, Cabozantinib, and Lenvatinib, are quinoline-based kinase inhibitors.[13]

-

Topoisomerase Inhibition: Topoisomerases are vital enzymes that resolve DNA topological problems during replication and transcription. Certain quinoline derivatives can intercalate into DNA or stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks and ultimately triggering apoptosis.[7][10] This mechanism is shared by well-known chemotherapeutics like doxorubicin, which contains a related quinoline-like core.[10]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for maintaining cell structure and forming the mitotic spindle during cell division. Some quinoline derivatives bind to tubulin (often at the colchicine binding site), disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and inducing apoptosis.[11][14]

-

Induction of Apoptosis: Beyond specific targets, many quinoline compounds induce programmed cell death by modulating the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins, activating caspases, and increasing the production of reactive oxygen species (ROS).[7][8][15]

Visualizing the Mechanism: Quinoline Inhibition of the PI3K/Akt/mTOR Pathway

Caption: Quinoline derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization of Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Data Summary: Anticancer Activity of Select Quinoline Derivatives

| Derivative Class | Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,4-Disubstituted Quinoline | Compound 37 | MCF-7 (Breast) | < Doxorubicin | [7] |

| Quinolyl-Chalcone | Compound 39 | A549 (Lung) | 1.91 | [11] |

| Quinolyl-Chalcone | Compound 40 | K-562 (Leukemia) | 5.29 | [11] |

| 8-Hydroxyquinoline-5-sulfonamide | Compound 3c | C-32 (Melanoma) | ~10-20 | [16] |

| Aminated Quinolinequinone | Compound AQQ6 | DU-145 (Prostate) | < 10 | [15] |

Note: IC₅₀ values are approximate and depend on specific experimental conditions. This table is for illustrative purposes.

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action. Quinoline derivatives, particularly the fluoroquinolones (e.g., Ciprofloxacin), have historically been successful antibacterial agents.[3] Modern research continues to explore the broader quinoline scaffold for potent antibacterial and antifungal properties.[1][17][18]

Core Mechanisms of Antimicrobial Action

-

Antibacterial: The most well-known mechanism for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Other quinoline derivatives may act by inhibiting different targets, such as the peptide deformylase (PDF) enzyme, which is critical for bacterial protein maturation.[17][19]

-

Antifungal: The antifungal mechanisms are less universally defined but can include disruption of the fungal cell wall or membrane integrity, and inhibition of key fungal enzymes.[1][17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the bacterial (e.g., Staphylococcus aureus) or fungal (e.g., Candida albicans) strain overnight. Dilute the culture in an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline derivative in the broth. Start with a high concentration in the first well and dilute across the plate, leaving the last wells for controls.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested as a reference.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader to measure optical density (OD).

Visualization of Experimental Workflow: Broth Microdilution for MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Summary: Antimicrobial Activity of Select Quinoline Derivatives

| Derivative Class | Compound Example | Microorganism | MIC (µg/mL) | Reference |

| Sulfonyl/Benzoyl Quinoline | Compound 6 | S. aureus | 3.12 | [17] |

| Sulfonyl/Benzoyl Quinoline | Compound 6 | E. coli | 3.12 | [17] |

| Sulfonyl/Benzoyl Quinoline | Compound 6 | C. albicans | Potent | [19] |

| Facilely Accessible Quinolines | Unnamed Derivative | C. difficile | 1.0 | [20] |

Antiviral Activity: A Broad-Spectrum Approach

Quinoline derivatives, including famous examples like chloroquine and hydroxychloroquine, have demonstrated broad-spectrum antiviral activity against a range of viruses.[21] Their utility stems from their ability to interfere with various stages of the viral life cycle.[3] Research has identified quinoline-based compounds active against Dengue virus (DENV), Zika virus (ZIKV), Respiratory Syncytial Virus (RSV), and Influenza A Virus (IAV).[3][21][22]

Core Mechanisms of Antiviral Action

-

Inhibition of Viral Entry: Many viruses, particularly enveloped ones, rely on endocytosis and endosome acidification for entry into the host cell. Quinolines are weak bases that can accumulate in acidic organelles like endosomes, raising their pH. This pH change can prevent the conformational changes in viral glycoproteins required for fusion with the endosomal membrane, thus trapping the virus and blocking infection.

-

Inhibition of Viral Replication: Quinolines can inhibit viral polymerases (e.g., the NS5B polymerase of Hepatitis C virus) or other enzymes essential for the replication of the viral genome.[21]

-

Interference with Post-Translational Modification: Some studies suggest quinolines can interfere with the glycosylation of viral proteins, which is crucial for proper folding, stability, and function.

Experimental Protocol: Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced by cells in the presence of a test compound compared to an untreated control.

Step-by-Step Methodology:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for DENV) in a 24-well or 48-well plate and incubate until confluent.

-

Compound Treatment & Infection: Pre-treat the cell monolayers with various non-toxic concentrations of the quinoline derivative for 1-2 hours.[23] Following pre-treatment, infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, MOI = 0.1.

-

Incubation: After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the same concentrations of the compound. Incubate the plates for a period that allows for one or more replication cycles (e.g., 48-72 hours).

-

Harvest Supernatant: At the end of the incubation period, collect the culture supernatants, which contain the progeny virions.

-

Virus Tittering: Determine the viral titer in each supernatant sample using a standard method like a plaque assay or a TCID₅₀ (50% Tissue Culture Infective Dose) assay.

-

Data Analysis: Calculate the percentage of virus yield reduction for each compound concentration compared to the virus control (no compound). Plot the percentage reduction against the compound concentration to determine the EC₅₀ value (the concentration that reduces viral yield by 50%).

Visualization of Experimental Workflow: Virus Yield Reduction Assay

Caption: Workflow for a virus yield reduction assay to evaluate antiviral activity.

Data Summary: Antiviral Activity of Select Quinoline Derivatives

| Derivative Class | Compound Example | Virus | EC₅₀ (µM) | Reference |

| Novel Quinoline | Compound 1ae | Influenza A Virus (IAV) | 1.87 | |

| Novel Quinoline | Compound 1g | Resp. Syncytial Virus (RSV) | 3.70 | |

| Novel Quinoline | Compound 1 | Dengue Virus 2 (DENV2) | Low µM range | [24] |

| 2,8-bis(trifluoromethyl)quinoline | Compound 141a | Zika Virus (ZIKV) | Potent | [3] |

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many human diseases, including arthritis, inflammatory bowel disease, and certain cancers. Quinoline derivatives have been investigated as anti-inflammatory agents that can modulate various aspects of the inflammatory cascade.[25][26][27]

Core Mechanisms of Anti-inflammatory Action

-

Inhibition of Inflammatory Enzymes: Some quinoline derivatives can inhibit cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[25]

-

Modulation of Signaling Pathways: Quinolines can suppress the activation of key pro-inflammatory transcription factors like NF-κB, which controls the expression of numerous inflammatory genes, including cytokines and chemokines.[28]

-

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. Recently, quinoline analogues have been identified as direct inhibitors of NLRP3, blocking its assembly and activation.[29]

-

Antioxidant Activity: By scavenging reactive oxygen species (ROS), quinoline derivatives can reduce the oxidative stress that often triggers and perpetuates inflammatory responses.[28]

Visualizing the Mechanism: Quinoline Inhibition of the NLRP3 Inflammasome

Caption: Quinoline derivatives can inhibit inflammation by blocking NLRP3 inflammasome assembly.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate until they reach 80-90% confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.

-

Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Griess Assay:

-

Collect 50 µL of the culture supernatant from each well.

-